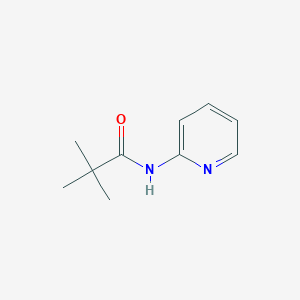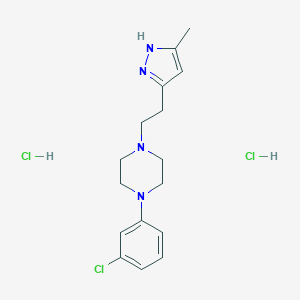
N-methyl-3-phenylpropan-1-amine
Overview
Description
N-methyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C10H15N. It is a colorless to pale yellow liquid at room temperature and is known for its psychoactive properties. This compound is structurally related to amphetamines and is often used in scientific research due to its stimulant effects.
Mechanism of Action
Target of Action
It has been suggested that it may interact with trypsin-1 and trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other physiological processes .
Mode of Action
It is structurally related to fluoxetine, atomoxetine, and nisoxetine , which are known to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their concentrations in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
Given its structural similarity to fluoxetine and other serotonin-norepinephrine reuptake inhibitors (SNRIs), it may influence the serotonin and norepinephrine pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on its structural similarity to known snris, it may enhance neurotransmission in the brain, potentially affecting mood and cognition .
Biochemical Analysis
Biochemical Properties
N-methyl-3-phenylpropan-1-amine is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), when analyzed by liquid chromatography/mass spectrometry (LC/MS) This suggests that this compound may interact with similar enzymes, proteins, and other biomolecules as MA and AP
Cellular Effects
Given its structural similarity to fluoxetine, atomoxetine, and nisoxetine , it may influence cell function in a similar manner. These compounds are known to affect cell signaling pathways, gene expression, and cellular metabolism. Specific studies on the cellular effects of this compound are needed to confirm these hypotheses.
Molecular Mechanism
Given its structural similarity to fluoxetine, atomoxetine, and nisoxetine , it may exert its effects at the molecular level through similar mechanisms These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that the compound is structurally related to fluoxetine, atomoxetine, and nisoxetine , suggesting it may be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-3-phenylpropan-1-amine can be synthesized through multiple steps. One common method involves the reaction of phenylacetone with methylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale chemical reactors. The process includes the initial synthesis of phenylacetone, followed by its reaction with methylamine. The final product is obtained through a series of purification steps, including distillation and crystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized forms.
Reduction: Various amine derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
N-methyl-3-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar structure and stimulant effects but differs in its potency and duration of action.
Methamphetamine: More potent than N-methyl-3-phenylpropan-1-amine and has a higher potential for abuse.
Phenethylamine: A simpler structure with less pronounced stimulant effects.
Uniqueness
This compound is unique due to its balanced stimulant effects and relatively lower potential for abuse compared to methamphetamine. Its structural similarity to amphetamines makes it a valuable compound for research into the mechanisms of action and potential therapeutic applications of stimulants.
Properties
IUPAC Name |
N-methyl-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBZVFOTDJTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275301 | |
| Record name | N-Methyl-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23580-89-4 | |
| Record name | N-Methyl-3-phenylpropan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-3-Phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3-PHENYLPROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the research related to using N-methyl-3-phenylpropan-1-amine as a precursor in drug development?
A: One study focused on synthesizing a radiolabeled version of (R)-thionisoxetine, a potent norepinephrine transporter (NET) inhibitor, using this compound as a starting point []. Researchers successfully incorporated carbon-11 into the structure via an S-γ-propionic acid methyl ester protecting group attached to the this compound moiety. This radiolabeled compound, (R)-[S-methyl-11C]thionisoxetine, was then evaluated for its potential as a PET imaging agent for studying NET in the brain. While the synthesis method proved successful, the compound's brain distribution profile and unexpected accumulation in the caudate nucleus indicated it might not be an ideal NET radioligand.
Q2: How is this compound typically analyzed in pharmaceutical preparations?
A: Thin-layer chromatography (TLC) is a common technique for analyzing this compound, particularly in the context of identifying and quantifying impurities in fluoxetine []. This method utilizes a specific mobile phase (chloroform-methanol-25% ammonia) for separation on silica gel plates. Visualization with ninhydrin solution followed by UV and visible densitometric scanning allows for the detection and quantification of this compound and other related impurities in fluoxetine samples.
Q3: Are there any studies investigating the enantioselective synthesis of compounds containing the this compound structure?
A: Yes, one study explored a mild and enantioselective synthesis route for (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine, a dual serotonin/norepinephrine reuptake inhibitor []. This approach involved a Lewis acid-catalyzed ring-opening reaction of activated cyclopropanes with amine nucleophiles. Importantly, this method effectively transferred chirality from the cyclopropane starting material to the final product, resulting in a high enantiomeric purity of the target compound, which is crucial for pharmacological applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)
![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)






